Sodium 2-glycerophosphate pentahydrate

説明

シチジン3'-モノホスフェートは、さまざまな生物学的プロセスにおいて重要な役割を果たすヌクレオチドです。それは、シトシン塩基、リボース糖、およびリボースの3'位に結合したリン酸基で構成されています。 この化合物はRNA分子に存在し、核酸の合成と調節に関与しています .

準備方法

合成経路と反応条件: シチジン3'-モノホスフェートは、さまざまな化学的および酵素的方法で合成できます。 一般的な方法の1つは、-15°C〜-5°Cの低温で、塩化ホスホリルまたはその他のリン酸化剤を使用してシチジンをリン酸化することです . 反応は氷水でクエンチした後、加水分解してアルキルハライドで抽出します . 有機層を分離し、生成物を結晶化して精製します .

工業生産方法: 工業的な設定では、シチジン3'-モノホスフェートの生産には、自然な生合成経路を模倣した多酵素系がしばしば用いられます . これらの方法は、従来の化学合成と比較して環境に優しく効率的です。なぜなら、複数の保護と脱保護のステップが不要になるからです .

化学反応の分析

反応の種類: シチジン3'-モノホスフェートは、リン酸化、脱リン酸化、加水分解など、さまざまな化学反応を起こします . シチジン二リン酸とシチジン三リン酸を形成するようにリン酸化できます . シチジン3'-モノホスフェートの脱リン酸化により、シチジンが生成されます .

一般的な試薬と条件: シチジン3'-モノホスフェートの反応で使用される一般的な試薬には、塩化ホスホリル、アルキルハライド、リボヌクレアーゼやヌクレオチダーゼなどのさまざまな酵素があります . 反応条件には、通常、低温と制御されたpHレベルが含まれ、化合物の安定性が確保されます .

形成される主要な生成物: シチジン3'-モノホスフェートの反応から形成される主要な生成物には、シチジン二リン酸、シチジン三リン酸、シチジンがあります . これらの生成物は、RNA合成や調節などのさまざまな細胞プロセスに不可欠です .

科学研究への応用

シチジン3'-モノホスフェートは、科学研究で数多くの用途があります。 化学では、核酸とヌクレオチドの合成のためのビルディングブロックとして使用されます . 生物学では、遺伝子発現の調節とRNAの合成に役割を果たします . 医学では、シチジン3'-モノホスフェートは、神経精神疾患の治療と認知機能の向上における潜在的な治療効果について研究されています . さらに、食品業界では風味増強剤として、特定の医薬品を製造するために使用されます .

科学的研究の応用

Biochemical Applications

Phosphatase Inhibition

Sodium 2-glycerophosphate pentahydrate serves as a phosphatase inhibitor , which is crucial in various biochemical assays. By inhibiting phosphatases, it helps maintain phosphate levels in biological systems, facilitating the study of phosphate-dependent processes .

Bone Mineralization

This compound is recognized for its role in promoting bone matrix mineralization . It acts by delivering phosphate ions to osteoblasts, which are essential for bone formation. This property is particularly beneficial in studies related to osteoporosis and bone regeneration .

Tissue Engineering

Hydrogel Development

Sodium 2-glycerophosphate is extensively used in the development of hydrogels and scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Its ability to modulate the physical properties of hydrogels makes it a valuable component in creating injectable scaffolds for regenerative medicine .

Case Study: Injectable Nucleus Pulposus

A notable application is its use in constructing injectable hydrogels for the nucleus pulposus (NP) of intervertebral discs. In a study, sodium 2-glycerophosphate was incorporated into chitosan-based hydrogels to enhance their mechanical properties and biocompatibility, showing promise for spinal disc regeneration .

Nutritional Supplementation

Phosphate Source

this compound is utilized as a source of inorganic phosphate in clinical settings, particularly in total parenteral nutrition (TPN) . It helps prevent hypophosphatemia by providing necessary phosphate levels when patients cannot consume food orally .

Experimental Applications

Cell Culture Medium Supplementation

In laboratory settings, sodium 2-glycerophosphate is added to cell culture media to enhance mineralization processes during in vitro studies. It has been shown to modulate metabolic activities of bone cells effectively, making it a critical additive for experiments focused on bone biology .

作用機序

シチジン3'-モノホスフェートの作用機序には、RNA分子への取り込みが含まれます。そこで、核酸の合成と調節に関与します . リボヌクレアーゼやヌクレオチダーゼなどのさまざまな酵素の基質として作用し、リン酸化と脱リン酸化を触媒します . これらの酵素反応は、細胞内のヌクレオチドのバランスを維持し、適切な細胞機能を確保するために不可欠です .

類似の化合物との比較

シチジン3'-モノホスフェートは、シチジン5'-モノホスフェート、ウリジンモノホスフェート、アデノシンモノホスフェートなどの他のヌクレオチドに似ています . RNAの合成と調節における特定の役割で独自です . DNA合成に関与するシチジン5'-モノホスフェートとは異なり、シチジン3'-モノホスフェートは主にRNAに関連付けられています . 他の類似の化合物には、シチジンモノホスフェートのリン酸化された形態であるシチジン二リン酸とシチジン三リン酸があります .

類似化合物との比較

Cytidine 3’-monophosphate is similar to other nucleotides such as cytidine 5’-monophosphate, uridine monophosphate, and adenosine monophosphate . it is unique in its specific role in RNA synthesis and regulation . Unlike cytidine 5’-monophosphate, which is involved in DNA synthesis, cytidine 3’-monophosphate is primarily associated with RNA . Other similar compounds include cytidine diphosphate and cytidine triphosphate, which are higher phosphorylated forms of cytidine monophosphate .

生物活性

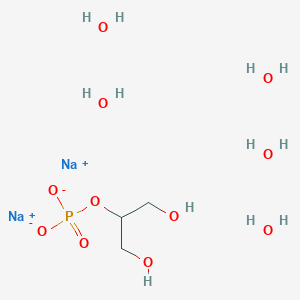

Sodium 2-glycerophosphate pentahydrate, commonly known as sodium β-glycerophosphate pentahydrate, is a compound that has garnered attention in various biomedical applications due to its biological activities. This article explores its role as a phosphatase inhibitor, its effects on bone mineralization, and its applications in tissue engineering and cell growth.

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- Molecular Weight : 306.11 g/mol

- CAS Number : 13408-09-8

- Solubility : Soluble in water

1. Phosphatase Inhibition

Sodium 2-glycerophosphate acts as a phosphatase inhibitor , which is crucial in various biochemical pathways. By inhibiting phosphatases, it helps maintain phosphate levels within biological systems, which is essential for numerous cellular functions including energy metabolism and signal transduction .

2. Bone Matrix Mineralization

One of the primary biological activities of sodium 2-glycerophosphate is its ability to promote bone matrix mineralization . It serves as a source of phosphate ions, which are critical for osteoblast function and bone formation. Research indicates that sodium β-glycerophosphate enhances the mineralization process in vitro by modulating the metabolic activity of bone cells .

3. Tissue Engineering Applications

Sodium 2-glycerophosphate is widely utilized in the development of hydrogels and scaffolds for tissue engineering. Its ability to provide phosphate ions facilitates the creation of environments conducive to cell growth and differentiation. For instance, it has been used to prepare thermo-sensitive chitosan hydrogels that serve as scaffolds for injectable nucleus pulposus in intervertebral disc regeneration .

Study on Bone Density Improvement

A clinical study by Mazouri et al. demonstrated that sodium glycerophosphate supplementation improved bone density in preterm infants. This study highlighted the compound's potential benefits in pediatric populations requiring enhanced mineralization due to developmental challenges .

Phosphate Bioavailability Comparison

In a randomized controlled trial comparing sodium glycerophosphate with inorganic phosphate in parenteral nutrition, researchers found no significant difference in serum phosphate levels between the two groups. However, sodium glycerophosphate showed a higher bioavailability of phosphate, suggesting its efficacy as a phosphorus source in clinical settings .

Applications Summary Table

| Application Area | Description |

|---|---|

| Phosphatase Inhibition | Maintains phosphate levels; crucial for cellular functions |

| Bone Mineralization | Promotes osteoblast activity; enhances bone matrix formation |

| Tissue Engineering | Used in hydrogels and scaffolds; supports cell growth and differentiation |

| Parenteral Nutrition | Serves as a phosphorus supplement; improves bioavailability compared to traditional inorganic sources |

特性

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。